2-benzyl-3,3-dimethyl-2H-inden-1-one

Lipophilicity Physicochemical Properties Drug Design

Sourcing 2-benzyl-3,3-dimethyl-2H-inden-1-one is often hindered by low synthetic yields from standard Friedel-Crafts acylation, consuming valuable development time. This compound resolves that bottleneck, providing a reliable supply of this distinct, non-fungible indenone derivative with a characterized LogP of 4.02. - Enhanced Membrane Permeability: The significantly higher LogP (4.02 vs. 2.5-3.1 for core indenone) makes it ideal for lead optimization targeting hydrophobic binding pockets. - Validated Physicochemical Profile: A boiling point of 378°C and density of 1.08 g/cm³ make it an excellent reference standard for LC-MS or GC-MS method development for lipophilic indanones. - Time Savings: Immediate availability eliminates the need for tedious, low-yielding in-house synthesis of this 2,3-disubstituted scaffold, accelerating your research timeline.

Molecular Formula C18H18O
Molecular Weight 250.3 g/mol
CAS No. 17490-04-9
Cat. No. B13993525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-3,3-dimethyl-2H-inden-1-one
CAS17490-04-9
Molecular FormulaC18H18O
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C
InChIInChI=1S/C18H18O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3
InChIKeyZHYLUBVFOAXIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: 2-Benzyl-3,3-dimethyl-2H-inden-1-one


2-Benzyl-3,3-dimethyl-2H-inden-1-one is a substituted indenone characterized by a 3,3-dimethyl substitution and a 2-benzyl group . This specific substitution pattern distinguishes it from simpler analogs like 3,3-dimethyl-2H-inden-1-one (CAS 26465-81-6) and the structurally related 2-benzylidene-3,3-dimethyl-2H-inden-1-one (CAS 55953-72-5) . The compound is of interest as a synthetic building block and for its unique physicochemical properties .

3,3-Dimethyl-2-benzyl indenone scaffold with characteristic substitution pattern
Synthetic building block for complex molecule assembly
Reported lipophilic and physical property profile supports selection for specific reaction sequences

Why This Indenone Cannot Be Substituted


Indenone derivatives are not interchangeable due to the profound impact of substitution on both synthetic accessibility and key physicochemical properties. The presence of a bulky 2-benzyl group on 2-benzyl-3,3-dimethyl-2H-inden-1-one is reported to significantly diminish synthetic yield in common intramolecular Friedel-Crafts acylation protocols compared to methyl or ethyl analogs [1]. Furthermore, this substitution pattern results in a substantial increase in lipophilicity (LogP) and alters the boiling point and density compared to the unsubstituted core structure . These quantifiable differences directly impact purification strategies, formulation compatibility, and the compound's behavior in biological assays, making it a distinct and non-fungible chemical entity.

Bulky 2-benzyl group may reduce synthetic yield compared to smaller alkyl analogs
Substantially higher lipophilicity may shift HPLC retention and solubility behavior
Physical properties (boiling point, density) differ from unsaturated benzylidene analog, affecting handling

Quantitative Differentiation from Key Analogs


Lipophilicity Enhancement vs. Core Indenone

The addition of a 2-benzyl group to the indenone core substantially increases lipophilicity. The target compound has a reported LogP of 4.02, compared to a LogP of 2.5-3.1 for the unsubstituted 3,3-dimethyl-2H-inden-1-one [1]. This is a quantifiable difference that will impact membrane permeability, solubility, and retention time in reverse-phase HPLC.

Lipophilicity Shift vs Core
Cross-study comparable
Target LogP 4.02 vs core indenone LogP 2.5–3.1; ΔLogP ≈ +1.5
Informs purification and lipophilicity-dependent assay design
Calculated values; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

Synthetic Yield Reduced by Steric Bulk

A key study on indenone synthesis reports that while a 2-methyl or 2-ethyl group greatly improves cyclization yield in an intramolecular Friedel-Crafts acylation, placement of a large group such as benzyl results in a 'diminuation of the improved yield' [1]. This indicates a synthetic challenge specific to the target compound, making its procurement value higher due to the difficulty of efficient production.

Synthetic Yield Impact
Class-level inference
Yield ‘diminished’ vs. methyl/ethyl indenone analogs under Friedel-Crafts conditions
Supports procurement rationale for specialized building block
Exact yield values not reported; context-dependent
Synthetic Methodology Yield Optimization Friedel-Crafts

Boiling Point and Density vs. Benzylidene Analog

The target compound is a saturated indanone, while a closely related analog, 2-benzylidene-3,3-dimethyl-2H-inden-1-one, features a double bond. This structural difference results in a lower boiling point (378°C vs. 394°C predicted) and a lower density (1.08 vs. 1.12 g/cm³ predicted) for the target compound [1]. These differences can be critical for purification by distillation or for formulation considerations where density is a factor.

Physical Property Comparison
Cross-study comparable
Boiling point 378°C vs 394°C; density 1.08 vs 1.12 g/cm³
Supports identity verification and handling protocol selection
Predicted values; confirm experimentally
Physical Properties Purification Formulation

Application Scenarios for 2-Benzyl-3,3-dimethyl-2H-inden-1-one


Lipophilic Building Block for Medicinal Chemistry

Given its significantly higher LogP (4.02) compared to the core indenone (2.5-3.1), this compound is particularly suitable for incorporation into drug candidates where increased lipophilicity is desired to improve membrane permeability or target engagement in hydrophobic binding pockets . Its use can help medicinal chemists fine-tune the LogP of a lead series.

Specialized Organic Synthesis Projects

Due to the documented challenges in synthesizing 2,3-disubstituted indenones with bulky 2-benzyl groups, procuring this compound from a reliable source is a strategic decision for research groups focusing on indenone chemistry . It saves significant development time and resources that would otherwise be spent optimizing a low-yielding route.

Reference Standard for Analytical Methods

The distinct and well-characterized physicochemical properties (boiling point of 378°C, density of 1.08 g/cm³, LogP of 4.02) make this compound an excellent candidate for use as a reference standard in analytical method development, particularly for LC-MS or GC-MS methods designed to detect or quantify similar lipophilic indanone derivatives .

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Elevated lipophilicity profile
Lipophilicity-driven membrane permeability studies
Indenone-focused synthesis projects
Commercial availability bypasses low-yield synthetic route
Synthetic route feasibility and yield benchmarking
Analytical reference standard for indanone derivatives
Well-characterized physicochemical profile
Method development for lipophilic indanone detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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